molecular formula C7H8Br2N4 B6362622 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile CAS No. 1240573-98-1

5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile

Cat. No.: B6362622
CAS No.: 1240573-98-1
M. Wt: 307.97 g/mol
InChI Key: SSJKJFZTBZUJNI-UHFFFAOYSA-N
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Description

5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile is a chemical compound that features a triazole ring substituted with two bromine atoms and a pentanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a suitable pentanenitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms on the triazole ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling reactions: The triazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as sodium borohydride, and oxidizing agents like hydrogen peroxide. Solvents such as DMF, tetrahydrofuran (THF), and acetonitrile are often employed to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated triazole derivative, while oxidation might produce a triazole oxide.

Scientific Research Applications

5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and triazole ring can form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine atoms and a pentanenitrile group, which confer distinct reactivity and potential applications compared to other triazole derivatives. Its ability to undergo diverse chemical reactions and form specific interactions with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

5-(3,5-dibromo-1,2,4-triazol-1-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N4/c8-6-11-7(9)13(12-6)5-3-1-2-4-10/h1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJKJFZTBZUJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN1C(=NC(=N1)Br)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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